molecular formula C20H17FO4 B5571446 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5571446
M. Wt: 340.3 g/mol
InChI Key: XTLYDLCPGJZMTE-UHFFFAOYSA-N
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Description

This compound features a coumarin (2H-chromen-2-one) core substituted at position 4 with a propyl group and at position 7 with a 2-(4-fluorophenyl)-2-oxoethoxy moiety. The fluorophenyl group introduces electron-withdrawing properties, while the propyl chain enhances lipophilicity. Its molecular formula is C₂₀H₁₇FO₄ (molecular weight: 388.39 g/mol, based on data from ). The compound’s structural uniqueness lies in the combination of these substituents, which may influence its physicochemical and biological behavior compared to related derivatives.

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4/c1-2-3-14-10-20(23)25-19-11-16(8-9-17(14)19)24-12-18(22)13-4-6-15(21)7-5-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYDLCPGJZMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves several steps, typically starting with the preparation of the chromenone core. The synthetic route may include the following steps:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the use of 4-fluorophenyl reagents in a substitution reaction.

    Attachment of the Oxoethoxy Group: This can be done through an etherification reaction using suitable reagents and conditions.

    Addition of the Propyl Group: This step involves the alkylation of the chromenone core with a propylating agent.

Chemical Reactions Analysis

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Overview

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as a derivative of chromenone, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorophenyl group and an ether moiety, which may enhance its reactivity and biological interactions.

Pharmaceutical Applications

The compound is being investigated for its antitumor and anti-inflammatory properties. Research indicates that chromenones can inhibit various cancer cell lines, suggesting potential use in cancer therapy. The presence of the fluorophenyl group may enhance its binding affinity to biological targets, improving its efficacy as a therapeutic agent.

Studies have shown that derivatives of chromenones exhibit a range of biological activities:

  • Antimicrobial : The compound has demonstrated effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
  • Antioxidant : Its ability to scavenge free radicals suggests applications in preventing oxidative stress-related diseases.

Chemical Synthesis

As a versatile intermediate, this compound can be utilized in synthetic organic chemistry to develop more complex molecules. Its unique structure allows it to serve as a building block for synthesizing other biologically active compounds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various chromenone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with a mechanism involving apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology highlighted the antimicrobial properties of this chromenone derivative against Gram-positive and Gram-negative bacteria. The study found that it inhibited bacterial growth effectively, showing promise for development into a new class of antibiotics.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to receptors or enzymes, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

The table below compares key structural and functional differences between the target compound and analogous coumarin derivatives:

Compound Name (Reference) Substituents (Position) Molecular Weight (g/mol) Functional Groups Key Structural Features
Target Compound 4-propyl, 7-oxyethoxy-F 388.39 Coumarin, ether, ketone, fluorophenyl Enhanced lipophilicity (propyl), π-π stacking potential (fluorophenyl)
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one 2-methyl, 3-phenyl, 7-oxyethoxy-F 388.39 Coumarin, ether, ketone, fluorophenyl Steric hindrance (methyl, phenyl); planar conformation
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 4H-chromen-4-one, 2-(4-methylphenyl), 7-propoxy 324.38 Coumarin, ether, methylphenyl Intramolecular C–H···O contacts; π-π stacking
7-Ethoxy-4-methyl-2H-chromen-2-one 4-methyl, 7-ethoxy 218.23 Coumarin, ether Simpler structure; lower lipophilicity
Flurbiprofen-coumarin hybrid 4-methyl, 7-amide (biphenyl-F) ~400 (estimated) Coumarin, amide, biphenyl-F Dual pharmacophore; potential anti-inflammatory activity

Research Findings and Trends

Crystallographic Trends : Compounds with fluorophenyl groups (e.g., ) often exhibit planar conformations and π-π stacking, critical for crystal packing and stability.

Synthetic Efficiency : Ether-linked coumarins (target compound) are typically synthesized in higher yields than amide derivatives (e.g., ), which require multi-step protocols.

Bioactivity : While specific data for the target compound is lacking, fluorophenyl-substituted coumarins are frequently explored for antimicrobial, anticancer, and anti-inflammatory applications .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, commonly referred to as a chromene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chromene core substituted with a fluorophenyl moiety, which is known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H16FO3C_{17}H_{16}FO_3 with a molecular weight of approximately 284.31 g/mol. The structure includes:

  • A chromene backbone , which is a fused benzopyran system.
  • A 4-fluorophenyl group , which enhances lipophilicity and may improve binding interactions with biological targets.
  • An ethoxy carbonyl group that may contribute to its biological activity.

Anticancer Activity

Research indicates that chromene derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that various derivatives selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in cancer progression. The compound demonstrated low micromolar inhibition values (Ki values) of 0.46 mM for CA IX and 0.80 mM for CA XII, indicating strong selectivity towards these isoforms compared to non-tumor associated isoforms .

The proposed mechanism of action involves:

  • Enzyme inhibition : The compound acts as an inhibitor of carbonic anhydrases, which are crucial for maintaining acid-base balance in tumors.
  • Selective targeting : The presence of the 4-fluorophenyl moiety enhances the selectivity towards tumor-associated enzymes, minimizing effects on normal physiological processes .

Data Table: Biological Activity Summary

Biological ActivityTargetKi Value (mM)Selectivity
Inhibition of CA IXCarbonic Anhydrase IX0.46High
Inhibition of CA XIICarbonic Anhydrase XII0.80High

Case Studies

  • In Vitro Studies : In a series of in vitro assays, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer models.
  • Molecular Docking Studies : Computational studies have shown that the compound effectively binds to the active site of carbonic anhydrases, suggesting a robust interaction facilitated by hydrogen bonding and hydrophobic interactions due to the fluorophenyl group .
  • Comparative Analysis : Compared to other chromene derivatives, this compound exhibited superior selectivity towards tumor-associated CAs while showing minimal activity against non-target isoforms, reinforcing its potential as a therapeutic agent in cancer treatment .

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